4-(2,5-dimethylphenyl)-N-phenyl-1,3-thiazol-2-amine;hydrobromide
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Overview
Description
4-(2,5-dimethylphenyl)-N-phenyl-1,3-thiazol-2-amine;hydrobromide is a compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-dimethylphenyl)-N-phenyl-1,3-thiazol-2-amine;hydrobromide typically involves the reaction of 2,5-dimethylphenyl isothiocyanate with N-phenyl-2-aminothiazole. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and the product is typically purified using large-scale chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
4-(2,5-dimethylphenyl)-N-phenyl-1,3-thiazol-2-amine;hydrobromide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiazole ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
4-(2,5-dimethylphenyl)-N-phenyl-1,3-thiazol-2-amine;hydrobromide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-(2,5-dimethylphenyl)-N-phenyl-1,3-thiazol-2-amine;hydrobromide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-(2,5-dimethylphenyl)-N-phenyl-1,3-thiazol-2-amine
- 4-(2,5-dimethylphenyl)-N-phenyl-1,3-thiazol-2-amine;hydrochloride
- 4-(2,5-dimethylphenyl)-N-phenyl-1,3-thiazol-2-amine;acetate
Uniqueness
4-(2,5-dimethylphenyl)-N-phenyl-1,3-thiazol-2-amine;hydrobromide is unique due to its specific hydrobromide salt form, which can influence its solubility, stability, and bioavailability. This makes it particularly suitable for certain applications where these properties are critical.
Properties
IUPAC Name |
4-(2,5-dimethylphenyl)-N-phenyl-1,3-thiazol-2-amine;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2S.BrH/c1-12-8-9-13(2)15(10-12)16-11-20-17(19-16)18-14-6-4-3-5-7-14;/h3-11H,1-2H3,(H,18,19);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCYQAEWWIVPXGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=CSC(=N2)NC3=CC=CC=C3.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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